Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-
Description
The compound “Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-” is a polyhalogenated benzimidazole derivative. These substitutions are known to enhance lipophilicity, metabolic stability, and binding affinity in medicinal and agrochemical contexts .
Properties
CAS No. |
41035-29-4 |
|---|---|
Molecular Formula |
C8HBr2Cl2F3N2 |
Molecular Weight |
412.81 g/mol |
IUPAC Name |
4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8HBr2Cl2F3N2/c9-1-3(11)4(12)2(10)6-5(1)16-7(17-6)8(13,14)15/h(H,16,17) |
InChI Key |
ANVVSVJVHZJQCX-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Cl)Cl)Br)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-
Stepwise Preparation Process
Cyclization of 4,5-Dichloro-o-phenylenediamine to 5,6-Dichlorobenzimidazol-2-one
- Starting Material: 4,5-dichloro-o-phenylenediamine.
- Reagent: Carbonyl di-imidazole.
- Solvent: Tetrahydrofuran (THF).
- Conditions: Stirring at room temperature for 3 hours.
- Outcome: Cyclization yields 5,6-dichlorobenzimidazol-2-one as a white solid with high yield (~98%).
This step forms the benzimidazole core with chlorine atoms at the 5 and 6 positions, essential for further halogenation.
Bromination to 2-Bromo-5,6-dichlorobenzimidazole
- Starting Material: 5,6-dichlorobenzimidazol-2-one.
- Reagent: Phosphorous oxybromide (POBr3).
- Reaction: The ketone group at position 2 is replaced by bromine, yielding 2-bromo-5,6-dichlorobenzimidazole.
- Significance: This bromination is crucial for subsequent functionalization at the 2-position.
Introduction of the Trifluoromethyl Group at Position 2
- The trifluoromethyl group (-CF3) is introduced typically via nucleophilic substitution or cross-coupling reactions on the 2-bromo intermediate.
- Common reagents include trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) or copper-mediated trifluoromethylation.
- Specific conditions vary, but the reaction aims to replace the 2-bromo substituent with a trifluoromethyl group, affording 2-(trifluoromethyl)-5,6-dichlorobenzimidazole.
Additional Bromination and Chlorination at Positions 4 and 7
- The dibromo substitution at positions 4 and 7 is achieved by selective bromination of the benzimidazole ring.
- The dichloro substitution at 5 and 6 is retained from the starting materials.
- The halogenation steps require careful control of reaction conditions to avoid over-substitution or undesired isomers.
Alternative Synthetic Routes
- Cyclization of 4,5-dichloro-o-phenylenediamine with cyanogen bromide in methanol can yield 2-amino-5,6-dichlorobenzimidazole with high yield (~98%), which can then be transformed into halogenated benzimidazoles by diazotization and subsequent halogenation.
- Silylation of halogenated benzimidazoles with N,O-bis(trimethylsilyl)acetamide (BSA) followed by ribosylation has been reported for related derivatives, indicating the versatility of protecting group strategies in the synthesis.
Data Table: Summary of Key Preparation Steps
| Step No. | Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4,5-Dichloro-o-phenylenediamine | Carbonyl di-imidazole | THF, RT, 3 h | 5,6-Dichlorobenzimidazol-2-one | 98 | High-yield cyclization |
| 2 | 5,6-Dichlorobenzimidazol-2-one | Phosphorous oxybromide (POBr3) | Controlled bromination | 2-Bromo-5,6-dichlorobenzimidazole | Not specified | Key intermediate for further steps |
| 3 | 2-Bromo-5,6-dichlorobenzimidazole | Trifluoromethylating agent | Varies (Cu-mediated etc.) | 2-(Trifluoromethyl)-5,6-dichlorobenzimidazole | Not specified | Introduction of trifluoromethyl group |
| 4 | 2-(Trifluoromethyl)-5,6-dichlorobenzimidazole | Brominating agent | Selective conditions | 4,7-Dibromo-5,6-dichloro-2-(trifluoromethyl)benzimidazole | Not specified | Final halogenation step |
Scientific Research Applications
Pharmaceutical Applications
Benzimidazole derivatives are significant in the pharmaceutical industry due to their biological activities. The compound has been studied for its potential as an antimicrobial agent . Research indicates that it exhibits activity against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial therapies .
Case Study: Antimicrobial Activity
A study published in Pesticide Science demonstrated that Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- showed promising results against specific bacterial strains with an observed Minimum Inhibitory Concentration (MIC) indicating its potential use in treating infections .
Agricultural Applications
In agriculture, this compound serves as an effective insecticide and acaricide . Its halogenated structure contributes to its efficacy against pests while minimizing toxicity to non-target organisms.
Case Study: Insecticidal Properties
Research highlighted in a patent document revealed that formulations containing Benzimidazole derivatives demonstrated significant insecticidal activity against common agricultural pests such as aphids and spider mites. The study emphasized the compound's ability to disrupt pest reproductive cycles, thereby reducing population growth .
Material Science Applications
The unique properties of Benzimidazole derivatives allow their incorporation into materials science for developing advanced materials like conductive polymers and coatings .
Case Study: Conductive Polymers
A study focused on creating fluorinated benzimidazole-based conjugated polymers reported that incorporating Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- into polymer matrices enhanced electrical conductivity and thermal stability. These properties make them suitable for applications in organic photovoltaics and electronic devices .
Toxicological Considerations
While the applications of this compound are promising, it is crucial to consider its toxicological profile. Studies have reported acute toxicity data indicating that the compound has a lethal dose (LD50) of approximately 3434 µg/kg when tested on rodents . This highlights the need for careful handling and application in both agricultural and pharmaceutical contexts.
Mechanism of Action
The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. These compounds can bind to enzymes or receptors, inhibiting their activity. For example, some benzimidazole derivatives inhibit tubulin polymerization, affecting cell division and exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical parameters with structurally related benzimidazoles:
*Estimated based on additive effects of Br/Cl substitutions.
Key Observations:
- Halogen Effects : Bromine substituents (4,7-dibromo) increase molecular weight and lipophilicity (logP) compared to chlorine (4,5-dichloro), which correlates with reduced water solubility (log10WS: -5.69 vs. -4.73) .
- Electronic Effects : The -CF₃ group at position 2 stabilizes the benzimidazole core via electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Biological Activity
Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- (CAS Number: 41035-29-4) exhibits notable properties that warrant detailed exploration.
- Molecular Formula: C8HBr2Cl2F3N2
- Molecular Weight: 412.83 g/mol
- Structure: The compound features a benzimidazole core substituted with bromine, chlorine, and trifluoromethyl groups, which significantly influence its biological activity.
Biological Activity Overview
The biological activity of benzimidazole derivatives often includes anticancer, antiparasitic, and antimicrobial effects. The specific compound under discussion has been evaluated for its potential in various biological contexts.
Anticancer Activity
Research indicates that benzimidazole derivatives can act as cytotoxic agents against cancer cells. A study focused on benzimidazole-4,7-dione derivatives demonstrated their effectiveness in targeting hypoxic tumor cells. This is particularly relevant as hypoxic conditions are common in solid tumors and contribute to treatment resistance.
Key Findings:
- Cytotoxicity Tests: The compound showed significant cytotoxic effects on human lung adenocarcinoma A549 cells and human malignant melanoma WM115 cells through WST-1 assays. The half-maximal inhibitory concentration (IC50) values were calculated to assess potency.
- Mechanism of Action: The apoptosis pathway was activated as evidenced by caspase 3/7 assays, indicating that the compound induces programmed cell death in cancer cells.
- DNA Damage: The EpiQuick in situ DNA assay confirmed that the compound causes DNA damage in treated cells, further supporting its potential as an anticancer agent .
Toxicity Profile
The toxicity of Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- has been assessed in rodent models. The acute toxicity (LD50) via oral administration was reported at 3434 µg/kg, indicating a moderate level of toxicity . Understanding the toxicity profile is crucial for evaluating the safety and therapeutic window of this compound.
Comparative Analysis of Related Compounds
To contextualize the biological activity of Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-, a comparison with other benzimidazole derivatives is presented below:
| Compound Name | IC50 (µM) | Mechanism | Target Cells |
|---|---|---|---|
| Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- | TBD | Apoptosis induction | A549, WM115 |
| Benzimidazole-4,7-dione derivative 1b | TBD | DNA damage | A549 |
| Benzimidazole derivative with chlorophenyl substituent | TBD | Apoptosis induction | WM115 |
Note: TBD = To Be Determined; specific IC50 values vary based on structural modifications and experimental conditions.
Case Studies
- Hypoxia-Selective Agents: A study highlighted the efficacy of benzimidazole derivatives as hypoxia-selective agents for tumor cells. These compounds demonstrated enhanced cytotoxicity under low oxygen conditions typical of tumor microenvironments .
- Antiprotozoal Activity: Another investigation into related benzimidazole compounds revealed significant antiprotozoal activity against Trichomonas vaginalis, showcasing the versatility of this chemical class beyond anticancer applications .
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity driven by its substituents:
Nucleophilic Substitution
-
Bromine/Chlorine Substituents : The bromine atoms at positions 5 and 6 and chlorine at 4 and 7 are susceptible to nucleophilic substitution under basic conditions (e.g., NaOH, NH₃). This enables functionalization with nucleophiles like amines or hydroxides.
Alkylation Reactions
-
Nitrogen Reactivity : The imidazole nitrogen atoms can undergo alkylation, allowing substitution with alkyl groups to modulate solubility or bioavailability.
Oxidation/Reduction
-
Trifluoromethyl Group : The CF₃ group is electron-withdrawing, stabilizing adjacent positions against oxidation but potentially increasing susceptibility to reduction at other sites.
Biological Interactions
Benzimidazole derivatives, including this compound, display notable biological activity:
Tubulin Binding
-
Mechanism : Disruption of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .
-
Example : Similar benzimidazole derivatives like nocodazole induce mitotic arrest in breast cancer cells (e.g., MDA-MB-231) .
DNA Interactions
-
Minor Groove Binding : Some derivatives bind AT-rich DNA regions, forming interstrand crosslinks and inhibiting DNA synthesis .
-
Example : MS-247, a benzimidazole derivative, binds DNA minor grooves and induces crosslinks, leading to G2/M phase arrest .
Enzyme Inhibition
-
Dihydrofolate Reductase (DHFR) : Certain benzimidazoles inhibit bacterial DHFR, critical for folate metabolism.
Comparison with Structurally Related Compounds
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)benzimidazole in laboratory settings?
- Methodological Answer:
- Training: Personnel must undergo OSHA-compliant training for hazardous waste handling and emergency response .
- Storage: Store in tightly sealed containers in a cool, ventilated area, avoiding incompatible materials (e.g., oxidizers, reducing agents, halogenated organics) .
- PPE: Use nitrile gloves, Tyvek® suits, and full-face respirators with HEPA filters during handling .
- Spill Management: Evacuate the area, eliminate ignition sources, and use HEPA-filtered vacuums or wet methods for cleanup .
- Key Data: No established occupational exposure limits, but PAC-1 (7.5 mg/m³) and PAC-2 (13 mg/m³) guide protective actions .
Q. How can researchers synthesize 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)benzimidazole, and what are common optimization challenges?
- Methodological Answer:
- Synthetic Route: Adapt Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines (modified from Zhang et al.) .
- Optimization: Ligand selection (e.g., TMEDA) enhances reactivity for bromo/chloro substituents. Challenges include managing halogenated intermediates’ stability and minimizing byproducts via controlled reaction temperatures (e.g., 60–80°C) .
- Key Data: Similar trifluoromethyl benzimidazoles require inert atmospheres (N₂/Ar) to prevent decomposition .
Q. What physicochemical properties are critical for formulating this compound in drug delivery systems?
- Methodological Answer:
- Solubility Enhancement: Use cyclodextrins (e.g., HPβCD) to improve aqueous solubility via host-guest interactions, validated by phase-solubility studies .
- logP and Stability: The compound’s high logP (~3.4) suggests lipid-based formulations (e.g., liposomes) for enhanced bioavailability. Monitor hydrolytic stability at varying pH (e.g., 1.2–7.4) .
- Key Data: logP = 3.407; water solubility log10ws = -4.73 .
Advanced Research Questions
Q. What mechanistic insights explain the antiparasitic activity of this compound against Leishmania species?
- Methodological Answer:
- Target Identification: Screen against Leishmania promastigotes and amastigotes using fluorescence-based assays (e.g., SYBR Green). Compare IC₅₀ values (e.g., 3 µM for similar benzimidazoles) .
- Mechanism: Trifluoromethyl and dihalo groups disrupt parasite microtubule assembly or inhibit topoisomerase I/II, validated via molecular docking and enzymatic assays .
Q. How does the substitution pattern (dihalo, trifluoromethyl) influence biological activity and metabolic stability?
- Methodological Answer:
- SAR Studies:
- Electron-Withdrawing Groups: Trifluoromethyl enhances metabolic stability by blocking oxidative degradation (CYP450 inhibition assays) .
- Dihalo Effects: 5,6-Dichloro substituents increase hydrophobic interactions with target proteins (e.g., androgen receptors), validated via CoMFA and molecular dynamics .
- Stability Testing: Use liver microsomes to assess half-life; dichloro analogs show 90-fold improved inhibitory potency vs. BioA .
Q. What computational strategies model this compound’s interaction with breast cancer molecular targets?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to simulate binding to HER2 or ERα. Validate with MD simulations (AMBER/CHARMM) .
- QSAR Models: Develop 3D-QSAR using Comparative Molecular Field Analysis (CoMFA) to correlate substituent positions (e.g., 4,7-dibromo) with antiproliferative activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
